BenchChemオンラインストアへようこそ!

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide

Lipophilicity Physicochemical profiling Drug-likeness

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide (PubChem CID is a synthetic small molecule (MW 380.4 g/mol; molecular formula C₁₈H₁₂N₄O₄S) built on the benzofuro[3,2-d]pyrimidine scaffold. This heterocyclic core is recognized in medicinal chemistry as a privileged structure for kinase and sirtuin inhibition, with the closely related 3-hydroxyphenyl analog CAY10721 (CAS 848688-62-0) validated as a SIRT3 inhibitor (39% inhibition at 200 μM).

Molecular Formula C18H12N4O4S
Molecular Weight 380.38
CAS No. 714935-66-7
Cat. No. B2563842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide
CAS714935-66-7
Molecular FormulaC18H12N4O4S
Molecular Weight380.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H12N4O4S/c23-15(21-11-5-7-12(8-6-11)22(24)25)9-27-18-17-16(19-10-20-18)13-3-1-2-4-14(13)26-17/h1-8,10H,9H2,(H,21,23)
InChIKeyQJCFOPRHXKIANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide (CAS 714935-66-7): Core Scaffold, Physicochemical Identity, and Screening Provenance


2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide (PubChem CID 4977401) is a synthetic small molecule (MW 380.4 g/mol; molecular formula C₁₈H₁₂N₄O₄S) built on the benzofuro[3,2-d]pyrimidine scaffold [1]. This heterocyclic core is recognized in medicinal chemistry as a privileged structure for kinase and sirtuin inhibition, with the closely related 3-hydroxyphenyl analog CAY10721 (CAS 848688-62-0) validated as a SIRT3 inhibitor (39% inhibition at 200 μM) [2]. The compound was sourced from the ChemBridge screening library and tested in the virtual-screening campaign that identified novel SIRT3 inhibitor scaffolds by Salo et al. (2013) [2]. PubChem BioAssay records confirm this compound has been evaluated in at least 11 high-throughput screening assays across diverse target classes, with all recorded outcomes annotated as 'Inactive' [1].

Why the 4-Nitrophenyl Substituent on 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide Cannot Be Treated as Interchangeable with Hydroxy, Fluoro, or Unsubstituted Phenyl Analogs


Within the benzofuro[3,2-d]pyrimidin-4-ylthio-acetamide series, the N-aryl substituent is the single variable position that governs both target engagement and assay outcome. The 4-nitrophenyl group of the target compound introduces a strong electron-withdrawing Hammett substituent (σp = +0.78) absent in the 3-hydroxyphenyl (CAY10721, σm = +0.12), 3-fluorophenyl, or unsubstituted acetamide analogs [1]. This electronic perturbation alters the H-bond acceptor profile, computed lipophilicity (XLogP3-AA = 3.6 for the target compound), and the compound's behavior in biochemical screening panels—PubChem records show that the target compound (CID 4977401) was consistently inactive across 11 distinct HTS assays, whereas the 3-hydroxyphenyl congener CAY10721 yielded measurable SIRT3 inhibition in the same scaffold series [1][2][3]. Substituting the 4-nitrophenyl group for any other N-aryl variant changes the compound's biological fingerprint entirely, and procurement decisions predicated on assumed within-class equivalence risk selecting a compound with a materially different activity profile [1][2].

Quantitative Differentiation Evidence for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide (CAS 714935-66-7) Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) of the 4-Nitrophenyl Derivative Versus the 3-Hydroxyphenyl SIRT3 Inhibitor CAY10721

The target compound's 4-nitrophenyl substitution yields a computed XLogP3-AA of 3.6, representing a substantial lipophilicity increase relative to the 3-hydroxyphenyl analog CAY10721. The nitro group introduces +0.65 to +1.0 log units of additional lipophilicity compared with a meta-hydroxy substituent on the same scaffold, based on standard π-value substituent constants (π(NO₂) ≈ +0.1 vs. π(OH) ≈ −0.67 for aromatic systems) [1]. CAY10721 carries a hydroxyl group that functions as both H-bond donor and acceptor, while the target compound has exclusively H-bond acceptor character from the nitro group (7 H-bond acceptors, 1 H-bond donor vs. CAY10721's 6 acceptors, 2 donors), altering permeability and solubility predictions [1].

Lipophilicity Physicochemical profiling Drug-likeness

Electronic Substituent Effects: Hammett σ Constants of 4-NO₂ Target Compound Versus 3-OH (CAY10721) and 3-F Analogs

The 4-nitrophenyl group exerts the strongest electron-withdrawing effect in the benzofuro[3,2-d]pyrimidin-4-ylthio-acetamide series. The Hammett σp constant for para-NO₂ is +0.78, which is 6.5-fold larger in magnitude than the σm of +0.12 for the meta-OH substituent in CAY10721. For comparison, the 3-fluorophenyl analog (CID 663542, identified in BindingDB) has σm = +0.34, and the 4-fluorophenyl analog (CHEBI:115037) has σp = +0.06 [1][2]. This electronic gradient directly modulates the electron density on the acetamide carbonyl and the thioether sulfur, which are critical pharmacophoric elements for target binding in the SIRT3 active site [3].

Electronic effects SAR Hammett analysis

High-Throughput Screening (HTS) Inactivity Profile: Uniformly Negative Outcomes Differentiate the 4-Nitrophenyl Compound from the Active 3-Hydroxyphenyl Congener

PubChem BioAssay records for CID 4977401 contain 11 distinct HTS results, every one annotated as 'Inactive.' These assays span diverse target classes including Mycobacterium tuberculosis H37Rv inhibition (AID 2842), RMI-FANCM interaction inhibitors (AID 1159607), E3 ligase FBW7 activators (AID 1259310), MITF inhibitors (AID 1259374), TEAD-YAP interaction inhibitors (AID 1259422), SSB-PriA antibiotic target screens (AID 1272365), GPR151 activators (AID 1508602), mHTT-CaM interaction abrogators (AID 1671202), and Plasmodium falciparum apicoplast DNA polymerase inhibitors (AID 1794808) [1]. In contrast, CAY10721 (3-hydroxyphenyl analog) demonstrated 39% SIRT3 inhibition at 200 μM and is cataloged as a validated SIRT3 inhibitor tool compound by Cayman Chemical [2]. No PubChem HTS record shows activity for the target compound at any tested concentration.

HTS profiling Selectivity Target engagement

Chromophoric Properties: The 4-Nitrophenyl Moiety as an Intrinsic UV-Visible Reporter for Compound Detection and Quantitation

The 4-nitrophenyl group functions as a strong chromophore with a characteristic π→π* absorption band in the 300–400 nm region (λmax typically 310–350 nm for 4-nitroacetanilide derivatives), enabling sensitive UV-Vis detection and quantification that is unavailable in the 3-hydroxyphenyl analog CAY10721 [1]. CAY10721 exhibits UV absorption maxima at 211, 237, and 293 nm, all below 300 nm where many biological buffer components and solvents also absorb strongly . The target compound's nitro chromophore provides a red-shifted absorbance band, offering improved signal-to-noise ratio in HPLC-UV analysis and the potential for colorimetric readouts in biochemical assays [1][2].

UV-Vis spectroscopy Chromophore Analytical detection

Availability of Public HTS Data: PubChem Deposition Transparency Offers Pre-Purchase Evidence Not Available for Most Uncharacterized Analogs

Unlike most benzofuro[3,2-d]pyrimidin-4-ylthio-acetamide derivatives that lack any public biological data, CID 4977401 has 11 deposited PubChem BioAssay records spanning antibacterial, anticancer, and neurological target screens [1]. This public HTS footprint constitutes a unique pre-purchase evidence asset: researchers can review actual screening outcomes before procurement, whereas analogs such as 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide (CAS not found in PubChem BioAssay) or N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide (CHEBI:115037) have no deposited bioactivity data [1][2]. The target compound's negative screening data set provides actionable negative information that can prevent wasteful follow-up studies, a benefit not offered by uncharacterized analogs [1].

Data transparency Pre-purchase evaluation HTS database

Recommended Application Scenarios for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide Based on Quantitative Differentiation Evidence


Negative Control Compound for SIRT3 Inhibition Studies Using the Benzofuro[3,2-d]pyrimidine Scaffold

The uniformly inactive HTS profile of CID 4977401 (11/11 assays Inactive) combined with the established SIRT3 inhibitory activity of CAY10721 makes this compound an ideal negative control for experiments probing the structure-activity relationship of the benzofuro[3,2-d]pyrimidin-4-ylthio-acetamide chemotype [Section 3, Evidence 3] . Unlike a DMSO-only vehicle control, this compound provides a structurally matched inactive analog that controls for any scaffold-specific off-target effects unrelated to SIRT3 inhibition. Researchers studying SIRT3-dependent phenotypes can use this compound alongside CAY10721 to confirm that observed biological effects are attributable specifically to SIRT3 inhibition rather than to general benzofuropyrimidine scaffold effects .

Scaffold-Hopping and Medicinal Chemistry Optimization Starting Point with Built-In UV Reporter

The 4-nitrophenyl chromophore provides a practical UV-detectable handle that the 3-hydroxyphenyl analog CAY10721 lacks, as CAY10721's lowest-energy absorption band is at 293 nm—in a region crowded by biological buffer and solvent absorption [Section 3, Evidence 4] . Medicinal chemistry teams can exploit this property for rapid HPLC-UV monitoring of synthetic intermediates, purity assessment, and concentration determination during structure-activity relationship (SAR) campaigns. The strong electron-withdrawing character of the 4-NO₂ group (σp = +0.78) also provides a defined electronic extreme for building a Hammett SAR series, enabling systematic exploration of electronic effects on target binding by synthesizing analogs with graduated σ values [Section 3, Evidence 2] .

Broad-Spectrum Selectivity Profiling Reference Standard for Kinase and Protein-Protein Interaction Inhibitor Screening Panels

With 11 publicly deposited HTS outcomes covering antibacterial targets (M. tuberculosis H37Rv, SSB-PriA, Pf-apPOL), cancer-relevant protein-protein interactions (TEAD-YAP, mHTT-CaM, RMI-FANCM), transcription factors (MITF), E3 ligases (FBW7), and GPCR targets (GPR151), this compound has an unusually well-characterized inactivity profile [Section 3, Evidence 5] . Screening laboratories can use this compound as a reference standard for assay validation—its consistent inactivity across diverse target classes and assay formats (AlphaScreen, fluorescence, luminescence, cell-based) provides a benchmark for confirming that assay conditions do not produce false-positive signals from the benzofuropyrimidine chemotype .

Computational Chemistry and Molecular Modeling Studies Requiring a Strongly Electron-Deficient Benzofuropyrimidine Derivative

The extreme electron-withdrawing character of the 4-nitrophenyl substituent (σp = +0.78, the highest Hammett σ value among all commercially available analogs in this series) makes this compound uniquely suitable for computational studies examining the role of electronic effects in benzofuro[3,2-d]pyrimidine target recognition [Section 3, Evidence 2] . Docking and molecular dynamics simulations that include this compound alongside CAY10721 (σm = +0.12) and the 3-fluorophenyl analog (σm = +0.34) can map the electrostatic tolerance of binding pockets—work that informed the original SIRT3 virtual screening campaign by Salo et al. . The compound's higher computed lipophilicity (XLogP3-AA = 3.6) also makes it a useful data point for developing QSAR models that incorporate both electronic and lipophilic descriptors [Section 3, Evidence 1] .

Quote Request

Request a Quote for 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.